Warfarin-S

Anticoagulant Potency Enantiomer Comparison Pharmacodynamics

S-Warfarin is not merely a chiral variant—it is the pharmacologically dominant enantiomer driving warfarin's anticoagulant effect, with 2–5× greater potency than R-warfarin and near-exclusive CYP2C9-dependent clearance. Substituting racemic warfarin or the R-enantiomer introduces CYP isoform variability that confounds pharmacodynamic and drug-drug interaction study interpretation. This ≥98% pure S-enantiomer is the definitive reference standard for CYP2C9 phenotyping assays, VKORC1 target engagement studies, and enantiomer-specific HPLC-MS/MS method development. Procure the single enantiomer to eliminate stereochemical ambiguity and ensure reproducible, publication-grade results.

Molecular Formula C33H28N4O6S
Molecular Weight 608.7 g/mol
CAS No. 37341-99-4
Cat. No. B3263390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWarfarin-S
CAS37341-99-4
Molecular FormulaC33H28N4O6S
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C19H16O4.C14H12N4O2S/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h2-10,15,21H,11H2,1H3;1-9H,15H2,(H,17,18)
InChIKeySUVPVVDTHJRFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Warfarin (CAS 37341-99-4): The More Potent Enantiomer for Research and Analytical Reference


S-Warfarin (CAS 37341-99-4), also known as (-)-warfarin or levrowarfarin, is the pharmacologically more active S-enantiomer of the widely used anticoagulant drug warfarin [1]. Warfarin is clinically administered as a racemic mixture of R- and S-enantiomers, but the enantiomers exhibit marked stereoselectivity in their pharmacokinetic and pharmacodynamic properties [2]. S-warfarin is reported to be 2–5 times more potent than its R-counterpart in eliciting an anticoagulant response, a distinction rooted in its differential metabolism and stronger inhibition of the target enzyme, vitamin K epoxide reductase complex 1 (VKORC1) [1][3]. For researchers and industrial users requiring a precise, single-enantiomer reference standard, S-warfarin offers a well-characterized and essential tool.

Why Racemic Warfarin or the R-Enantiomer Cannot Substitute for S-Warfarin in Specialized Applications


Substituting S-warfarin with racemic warfarin or R-warfarin (CAS 5543-58-8) introduces significant and unpredictable variability in experimental systems due to fundamental differences in metabolic pathways and target potency [1]. While the R-enantiomer contributes to the overall anticoagulant effect of the racemate, it is cleared primarily by CYP3A4, CYP1A2, and other enzymes, whereas the more potent S-enantiomer is cleared almost exclusively by the highly polymorphic CYP2C9 [2][3]. Consequently, the use of a racemic mixture, especially in in vivo or cellular models with variable CYP expression, confounds the interpretation of pharmacodynamic effects, drug-drug interaction studies, and metabolic profiling. Procurement of the pure S-enantiomer is therefore essential for applications requiring definitive, stereospecific results that are not confounded by the distinct pharmacokinetic and pharmacodynamic behavior of the R-form [4].

Quantitative Differentiation of S-Warfarin: A Comparative Evidence Guide


Superior Anticoagulant Potency of S-Warfarin vs. R-Warfarin: Pharmacodynamic and Pharmacokinetic Analysis

S-warfarin demonstrates a significantly higher anticoagulant potency than R-warfarin in humans. In a steady-state study of five healthy volunteers receiving 1 mg daily of each enantiomer, S-warfarin increased the prothrombin time by 1.8 ± 0.8 seconds, while R-warfarin increased it by only 1.0 ± 0.3 seconds [1]. This 1.8-fold greater effect on prothrombin time was observed despite lower steady-state plasma concentrations of S-warfarin (due to its faster clearance), underscoring its intrinsically higher potency at the target site. A separate clinical study found that the relative dose requirement for equivalent anticoagulant control was 5.9:1 (R-warfarin:S-warfarin) [2]. This differential is supported by mechanistic studies showing S-warfarin is 1.9 to 3.5 times more effective at inhibiting the VKORC1-catalyzed regeneration of vitamin K from its epoxide in hepatic microsomal fractions [3].

Anticoagulant Potency Enantiomer Comparison Pharmacodynamics

Divergent Metabolic Pathways: CYP2C9-Centric Clearance of S-Warfarin vs. Multi-Enzyme Clearance of R-Warfarin

The metabolic clearance of S- and R-warfarin is stereoselective and enzyme-specific. S-warfarin is metabolized almost exclusively by the polymorphic cytochrome P450 enzyme CYP2C9 to its primary metabolite, 7-hydroxywarfarin [1][2]. In stark contrast, R-warfarin is cleared by a broader panel of enzymes, primarily CYP3A4 (to 10-hydroxywarfarin), CYP1A2 (to 6- and 8-hydroxywarfarin), as well as CYP1A1, CYP2C8, CYP2C9, CYP2C18, and CYP2C19 [3][4]. This divergence has profound implications: the clearance of S-warfarin is highly sensitive to CYP2C9 genetic variants and inhibitors, whereas R-warfarin clearance is more resilient due to its multiple metabolic routes [5]. The exclusive reliance of S-warfarin on CYP2C9 makes it a superior probe substrate for studying this clinically critical enzyme's activity in vitro and in vivo.

Drug Metabolism CYP2C9 Pharmacogenomics

Relative In Vivo Contribution to VKORC1 Inhibition: S-Warfarin Predominates Over R-Warfarin by Over 5-Fold

The relative contribution of each enantiomer to the inhibition of VKORC1, the target enzyme, was quantified using a refined [I]u/Kiu parameter. This calculation accounts for both the drug's unbound concentration and its inhibitory constant. In this model, S-warfarin's relative contribution was determined to be 135, whereas the contribution of R-warfarin was only 25 [1]. This indicates that S-warfarin is 5.4 times more influential than R-warfarin in mediating the drug's intended molecular effect under these conditions. The data also show that the major metabolites of warfarin contribute minimally (≤5%) to VKORC1 inhibition, reaffirming that the parent S-enantiomer is the primary pharmacologically active species.

VKORC1 Inhibition Pharmacodynamics Mechanism of Action

Analytical Necessity: S-Warfarin as a Critical Standard for Chiral Quantification in Bioanalysis

Quantitative analysis of warfarin in biological matrices requires the use of pure enantiomer standards like S-warfarin. Validated chiral HPLC-MS/MS methods have been developed that can simultaneously quantify R-warfarin, S-warfarin, and their major hydroxylated metabolites (S-7-hydroxywarfarin and (9R;10S)-10-hydroxywarfarin) in human plasma [1]. These methods achieve a lower limit of detection (LLOD) of 0.25 nM (or ~0.08 ng/mL) for the warfarin enantiomers using only 50 µL of plasma [1]. The ability to accurately measure S-warfarin concentrations, distinct from R-warfarin, is not possible without a pure reference standard of the S-enantiomer, as the racemate cannot be used to calibrate a chiral separation. The method demonstrates excellent intra- and inter-day accuracy and precision, confirming the feasibility of robust enantiomer-specific pharmacokinetic studies [1].

Bioanalysis Chiral Chromatography HPLC-MS/MS

Optimizing Research Outcomes: Prime Application Scenarios for S-Warfarin


CYP2C9 Genotype-Phenotype Correlation Studies and Drug-Drug Interaction (DDI) Assessments

S-Warfarin is the gold-standard probe substrate for investigating CYP2C9 activity in vitro and in vivo. Because its metabolic clearance to 7-hydroxywarfarin is almost exclusively dependent on CYP2C9, S-warfarin provides a cleaner and more interpretable signal than the racemic drug [1]. Researchers can use S-warfarin in hepatocyte or microsomal incubations to precisely measure CYP2C9 activity and inhibition. In clinical pharmacology, administering a microdose of S-warfarin (as a phenotyping cocktail) allows for a direct assessment of a subject's CYP2C9 metabolic capacity, unconfounded by the other enzymes that metabolize R-warfarin [2]. This is critical for predicting the clearance of other CYP2C9 substrates and for designing DDI studies where the test article is suspected of inhibiting CYP2C9 [3].

Development and Validation of Enantioselective Bioanalytical Methods

S-Warfarin is an essential reference standard for the development and routine use of chiral chromatographic methods, such as HPLC-UV or HPLC-MS/MS. These methods are required for enantiomer-specific pharmacokinetic studies in both preclinical and clinical settings [1]. Pure S-warfarin is used to generate calibration curves and quality control (QC) samples to ensure accurate quantification of the S-enantiomer in plasma or other biological matrices. Without this standard, it is impossible to differentiate the contribution of S-warfarin from that of R-warfarin in samples derived from subjects dosed with racemic warfarin, thereby undermining the quality and interpretability of the data [1].

In Vitro Pharmacodynamic Studies of VKORC1 Inhibition and Vitamin K Antagonism

For researchers investigating the mechanism of vitamin K epoxide reductase (VKORC1) inhibition or the downstream effects on vitamin K-dependent protein carboxylation, S-warfarin is the most relevant tool compound. Quantitative evidence demonstrates that S-warfarin is the primary driver of VKORC1 inhibition, with a relative in vivo contribution that is over five times greater than that of R-warfarin [1]. Using the pure S-enantiomer eliminates the background 'noise' introduced by the less active R-form, enabling more precise determination of inhibitory constants (IC50, Ki) and structure-activity relationships (SAR) at the target enzyme [2]. This is particularly important in assays using recombinant VKORC1 or cell-based systems expressing the human enzyme.

Pharmacogenetic Algorithm Development for Personalized Warfarin Dosing

The development and validation of pharmacogenetic algorithms for predicting warfarin maintenance dose rely on a deep understanding of how genetic variation in CYP2C9 affects S-warfarin clearance. Studies have shown that CYP2C9 polymorphisms significantly reduce the metabolic clearance of S-warfarin, leading to higher plasma concentrations and a lower required dose to achieve a target INR [1]. Pure S-warfarin can be used in pharmacokinetic-pharmacodynamic (PK-PD) models to isolate and precisely quantify the impact of specific CYP2C9 and VKORC1 genotypes on the drug's handling and effect. This allows for the creation of more robust and accurate algorithms that can prospectively guide clinical dosing, improving patient safety and therapeutic efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Warfarin-S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.